molecular formula C11H15N3O3S B5558602 3,4,5-trimethoxybenzaldehyde thiosemicarbazone CAS No. 22043-16-9

3,4,5-trimethoxybenzaldehyde thiosemicarbazone

Cat. No.: B5558602
CAS No.: 22043-16-9
M. Wt: 269.32 g/mol
InChI Key: DMATYSZHGOMQEH-AWNIVKPZSA-N
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Description

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimalarial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in methanol as a solvent, with glacial acetic acid added to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone involves its interaction with metal ions to form complexes. These metal complexes exhibit enhanced biological activity due to their ability to interfere with various cellular processes. The compound can inhibit enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. Additionally, it can generate reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which enhances its ability to form stable metal complexes. This unique structure contributes to its higher efficacy in biological applications compared to other thiosemicarbazones .

Properties

IUPAC Name

[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-15-8-4-7(6-13-14-11(12)18)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H3,12,14,18)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMATYSZHGOMQEH-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22043-16-9
Record name NSC153160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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